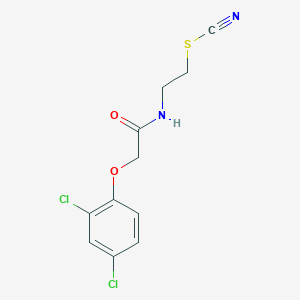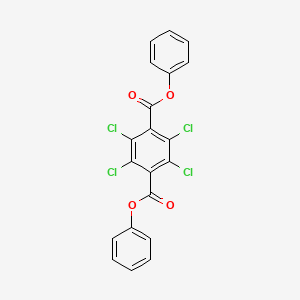
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiocyanic acid. The process includes the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The reaction conditions often require an acidic environment to facilitate the formation of the thiocyanate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized to achieve high yields and purity, often through distillation and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester involves its interaction with specific molecular targets. For instance, its derivatives have been shown to effectively interact with the active site of the COX-2 enzyme, surpassing 2,4-dichlorophenoxyacetic acid in terms of the strength of the complex formed with this enzyme . This interaction is facilitated by the compound’s ability to form stable complexes with the enzyme, thereby inhibiting its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
Thiocyanic acid, ethyl ester: Another ester of thiocyanic acid with different chemical properties and uses.
Thiocyanic acid, 2,4-dinitrophenyl ester: A compound with distinct chemical properties and applications.
Uniqueness
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester is unique due to its specific structural features that enable it to selectively inhibit the COX-2 enzyme. This property makes it a promising candidate for anti-inflammatory research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
21726-82-9 |
|---|---|
Molekularformel |
C11H10Cl2N2O2S |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl thiocyanate |
InChI |
InChI=1S/C11H10Cl2N2O2S/c12-8-1-2-10(9(13)5-8)17-6-11(16)15-3-4-18-7-14/h1-2,5H,3-4,6H2,(H,15,16) |
InChI-Schlüssel |
MZMHGFJKTWJEQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)






![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)


